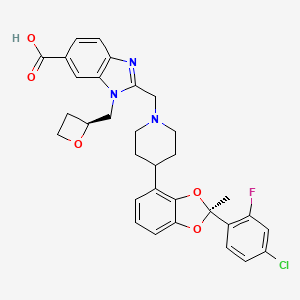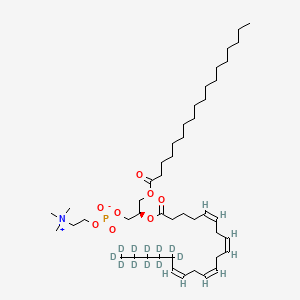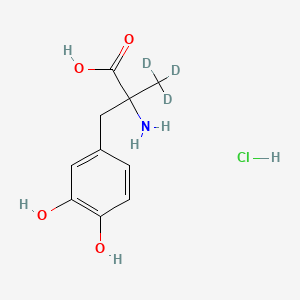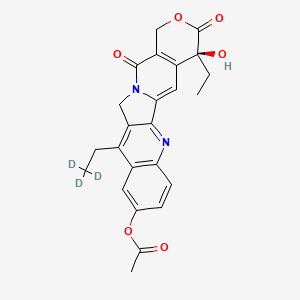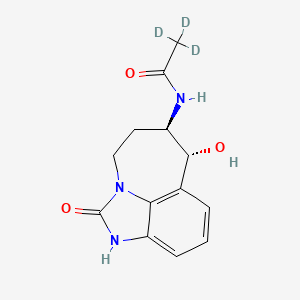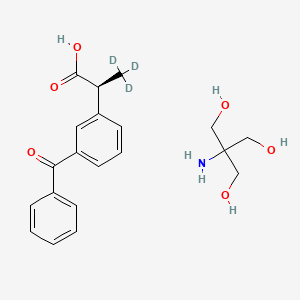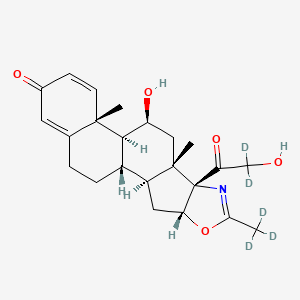
21-Desacetyldeflazacort-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Desacetyldeflazacort-D5 is a deuterium-labeled derivative of 21-Desacetyldeflazacort. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs .
Métodos De Preparación
The preparation of 21-Desacetyldeflazacort-D5 involves the deuteration of 21-Desacetyldeflazacort. This process typically includes the incorporation of deuterium atoms into the molecular structure of 21-Desacetyldeflazacort. The synthetic route and reaction conditions for this process are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions . Industrial production methods for this compound are not extensively detailed in the available literature.
Análisis De Reacciones Químicas
21-Desacetyldeflazacort-D5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
21-Desacetyldeflazacort-D5 is primarily used in scientific research for its unique properties as a deuterium-labeled compound. Its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of 21-Desacetyldeflazacort-D5 is similar to that of its non-deuterated counterpart, 21-Desacetyldeflazacort. It acts on the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects. The deuterium atoms in this compound can influence the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to the non-deuterated form .
Comparación Con Compuestos Similares
21-Desacetyldeflazacort-D5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
21-Desacetyldeflazacort: The non-deuterated form of the compound, which has similar biological activity but different pharmacokinetic and metabolic profiles.
Deflazacort: A corticosteroid prodrug that is metabolized into 21-Desacetyldeflazacort in the body.
The uniqueness of this compound lies in its deuterium labeling, which can provide valuable insights into the pharmacokinetics and metabolism of the compound during scientific research .
Propiedades
Fórmula molecular |
C23H29NO5 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2 |
Clave InChI |
KENSGCYKTRNIST-WDVKEZEISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])O |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


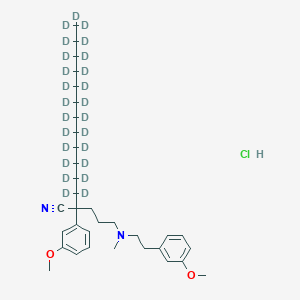
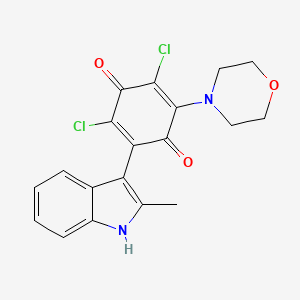
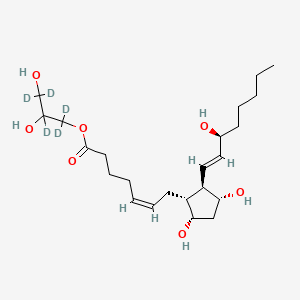
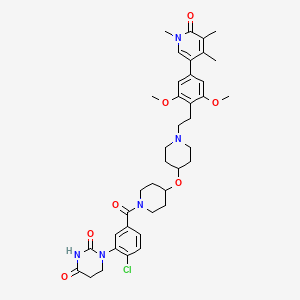
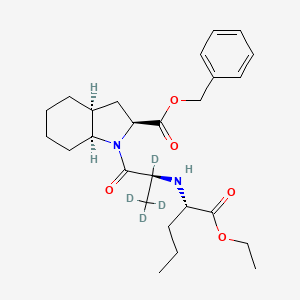
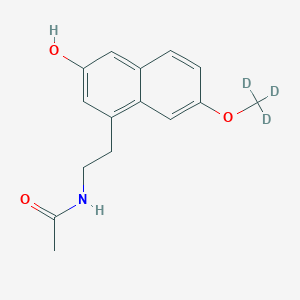
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
